molecular formula C16H17F3N4O4S B2885086 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane CAS No. 1903497-09-5

1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane

Cat. No.: B2885086
CAS No.: 1903497-09-5
M. Wt: 418.39
InChI Key: YDDSOJXFBCQNHQ-UHFFFAOYSA-N
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Description

The compound 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane is a complex organic molecule that features a combination of imidazole, sulfonyl, diazepane, and trifluoromethoxy phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and diazepane intermediates, followed by sulfonylation and coupling with the trifluoromethoxy phenyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or diazepane moieties.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The trifluoromethoxy phenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, the compound might be investigated for its interactions with various biomolecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.

Medicine

Medicinally, the compound could be explored for its efficacy in treating specific diseases or conditions, given its unique structural features that may interact with biological targets.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone
  • (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-chlorophenyl)methanone

Uniqueness

Compared to similar compounds, 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane stands out due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity

Biological Activity

1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, emphasizing its therapeutic potential and underlying mechanisms.

Chemical Structure

The compound's structure can be described as follows:

  • Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.
  • Sulfonyl Group : A sulfonic acid derivative that enhances solubility and biological activity.
  • Trifluoromethoxy Group : A trifluoromethyl ether substituent that may contribute to the compound's lipophilicity and biological interactions.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds with structural similarities to our target compound have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups like trifluoromethoxy enhances the antibacterial activity by stabilizing the compound's interaction with bacterial targets .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundTarget BacteriaActivity Level
1-(1H-imidazole-4-sulfonyl)...MRSAEffective
2-Trifluoromethyl-1H-imidazoleE. coli, B. subtilisModerate
4,5-bis(3,5-dichlorophenyl)...MRSAHigh

Antitumor Activity

Imidazole derivatives have been investigated for their antitumor properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor development .

Case Study: Antitumor Effects
A study focusing on imidazole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. The results indicated that the presence of specific substituents on the imidazole ring could enhance the cytotoxicity through targeted interactions with cancer cell receptors .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives is also noteworthy. Compounds structurally related to our target have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammation pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways associated with inflammation or tumor growth.
  • Oxidative Stress Reduction : Some imidazole derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.

Properties

IUPAC Name

[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O4S/c17-16(18,19)27-13-5-2-1-4-12(13)15(24)22-6-3-7-23(9-8-22)28(25,26)14-10-20-11-21-14/h1-2,4-5,10-11H,3,6-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDSOJXFBCQNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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